

Bioavailability and absorption of tenofovir disoproxil fumarate prodrug

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An In-depth Technical Guide on the Bioavailability and Absorption of **Tenofovir Disoproxil Fumarate** (TDF)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tenofovir (TFV) is a potent acyclic nucleotide phosphonate analog that serves as a cornerstone in the management of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1] However, the therapeutic potential of tenofovir itself is severely hampered by its physicochemical properties. As a hydrophilic molecule with a negatively charged phosphonate group at physiological pH, tenofovir exhibits very low oral bioavailability, estimated to be less than 1%.[2]

To overcome this limitation, **tenofovir disoproxil fumarate** (TDF), a prodrug of tenofovir, was developed. TDF is a diester derivative designed to mask the negative charges of the phosphonate group, thereby increasing its lipophilicity and facilitating absorption across the intestinal epithelium.[3][4] Upon oral administration, TDF is absorbed and subsequently hydrolyzed by host enzymes to release the parent tenofovir into systemic circulation. This guide provides a comprehensive technical overview of the mechanisms governing the absorption and bioavailability of TDF, the factors influencing these processes, and the experimental methodologies used for their evaluation.



Mechanism of Absorption and Intracellular Activation

The conversion of the TDF prodrug to the active antiviral agent, tenofovir diphosphate (TFV-DP), is a multi-step process involving passive diffusion, enzymatic hydrolysis, and intracellular phosphorylation.

Intestinal Absorption and Transport

Following oral administration, TDF is absorbed from the gastrointestinal tract.[5] Its enhanced lipophilicity compared to tenofovir allows for improved permeation across the apical membrane of enterocytes. However, the absorption is incomplete, with an estimated bioavailability of approximately 25% in the fasting state.[3][6]

A significant factor limiting the net absorption of TDF is its recognition by apically located efflux transporters. In vitro studies using Caco-2 and MDCK cell monolayers have demonstrated that TDF is a substrate for P-glycoprotein (P-gp, encoded by the ABCB1 gene) and potentially the Breast Cancer Resistance Protein (BCRP, ABCG2).[7][8] These transporters actively pump TDF from within the enterocyte back into the intestinal lumen, thereby reducing its overall absorption.[9]

Enzymatic Hydrolysis of the Prodrug

Once inside the enterocytes or after reaching systemic circulation, TDF undergoes rapid and extensive hydrolysis to release tenofovir. This is a two-step enzymatic process:

- First Hydrolysis: Carboxylesterases (CEs), particularly CES2 which is highly expressed in the
 intestine, catalyze the initial hydrolysis of one of the disoproxil ester moieties to form the
 intermediate metabolite, tenofovir monophosphonate ester (also referred to as tenofovir
 monoester or mono-POC PMPA).[8][10][11]
- Second Hydrolysis: The intermediate monoester is then converted to the parent tenofovir by phosphodiesterases.[8][10]

This enzymatic conversion is highly efficient, and intact TDF is generally undetectable in systemic circulation due to its rapid hydrolysis in the gut, liver, and blood.[12]

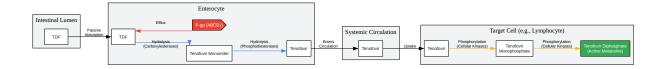


Intracellular Activation

Following its release, tenofovir is taken up by target cells. Inside the cell, it is phosphorylated by cellular kinases in two successive steps to form the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP).[13][14] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and causes DNA chain termination, thus preventing viral replication.[3][5]

Visualizing TDF Absorption and Activation

The pathway from oral administration of TDF to the formation of the active TFV-DP is a critical process governed by transporters and enzymes.



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Caption: TDF absorption, efflux, metabolic activation, and intracellular phosphorylation pathway.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of tenofovir following TDF administration has been well-characterized in healthy and HIV-infected individuals. The key parameters are summarized below.



Parameter	Fasting State	High-Fat Meal	Reference(s)
Oral Bioavailability (F)	~25%	~39-40%	[3],[11],[15]
Tmax (hours)	~1.0	~2.0	[3]
Cmax (ng/mL)	326 ± 119 (Multiple Dose, Fed)	↑ ~ 1 4%	[6],[12]
AUC (ng·h/mL)	3324 ± 1370 (Multiple Dose, Fed)	↑ ~40%	[13],[6],[12]
Plasma Half-life (t1/2)	~12-18 hours	No significant change	[6]
Intracellular Half-life (TFV-DP)	12-15h (activated lymphocytes)33-50h (resting lymphocytes)	Not Applicable	[8]
Volume of Distribution (Vd)	~0.8 L/kg	Not Applicable	[6]
Plasma Protein Binding	<0.7% (TFV)	Not Applicable	[13],[6]
Primary Elimination Route	Renal (Glomerular filtration and active tubular secretion)	No change	[6],[11]

Note: Cmax and AUC values can vary between studies. The values presented are representative.

Factors Influencing Bioavailability

Several physiological and external factors can significantly modulate the absorption and subsequent bioavailability of TDF.

Food Effect: Administration of TDF with a meal, particularly a high-fat meal, significantly enhances its bioavailability. A high-fat meal can increase the AUC of tenofovir by approximately 40% and the Cmax by about 14%.[12][13][16] This is thought to be due to increased residence time in the gastrointestinal tract and potentially competitive inhibition of intestinal lipases and esterases by food-derived fats, which may protect TDF from premature



degradation.[8][17] Light meals have not been shown to have a significant effect compared to the fasted state.[13][18]

- Intestinal Metabolism: The rapid hydrolysis of TDF by intestinal carboxylesterases is a primary limiting factor for its bioavailability.[8][19] Co-administration with esterase inhibitors can protect TDF and increase the amount of intact prodrug available for absorption.[8][20]
- Efflux Transporters: As TDF is a substrate of P-gp, variations in P-gp expression or function can alter its absorption.[7] Co-administration of P-gp inhibitors, such as some protease inhibitors used in HIV therapy (e.g., ritonavir-boosted lopinavir or atazanavir), can lead to increased plasma concentrations of tenofovir.[7][19][21]
- pH Stability: TDF exhibits high stability in the acidic environment of the stomach (pH 1.2), with a reported half-life exceeding 55 hours. It is moderately stable in the near-neutral pH of the intestine (pH 6.8), with a half-life of approximately 16.6 hours, allowing sufficient time for absorption.[8]

Experimental Protocols

The evaluation of a drug's absorption and bioavailability relies on a combination of in vitro, ex vivo, and in vivo experimental models.

In Vitro Permeability Assay: Caco-2 Cell Monolayer

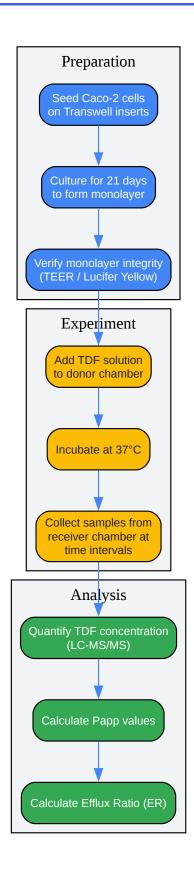
This assay is the industry standard for predicting intestinal drug permeability and identifying substrates of efflux transporters like P-gp.[9][22]

- Objective: To determine the apparent permeability coefficient (Papp) of TDF and its efflux ratio to assess its potential for oral absorption and interaction with P-gp.
- · Methodology:
 - Cell Culture: Human colon adenocarcinoma (Caco-2) cells are seeded at a high density onto semi-permeable filter inserts (e.g., Transwell®) and cultured for 21-25 days. During this period, they differentiate to form a polarized monolayer with tight junctions and microvilli, mimicking the intestinal barrier.[22][23]



- Monolayer Integrity Check: Before the transport experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a paracellular marker like Lucifer Yellow.[23]
- Transport Experiment:
 - The culture medium is replaced with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
 - For apical-to-basolateral (A → B) permeability, the TDF solution is added to the apical (donor) compartment, and samples are taken from the basolateral (receiver) compartment at specified time intervals.
 - For basolateral-to-apical (B→A) permeability, the TDF solution is added to the basolateral (donor) compartment, and samples are collected from the apical (receiver) compartment.
 - To confirm P-gp involvement, the experiment is repeated in the presence of a known P-gp inhibitor (e.g., GF120918 or verapamil).[8]
- Sample Analysis: The concentration of TDF in the collected samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
- Data Calculation:
 - The apparent permeability coefficient (Papp) in cm/s is calculated using the formula:
 Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux rate, A is the surface area of the filter, and C0 is the initial donor concentration.
 - The Efflux Ratio (ER) is calculated as: ER = Papp (B \rightarrow A) / Papp (A \rightarrow B) An ER > 2 is generally indicative of active efflux.





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Caption: Experimental workflow for the Caco-2 cell permeability assay.



In Vitro Metabolic Stability: Intestinal S9 Fractions

This assay assesses the susceptibility of a compound to metabolism by enzymes present in the intestine.

- Objective: To determine the metabolic stability (in vitro half-life) of TDF in the presence of intestinal enzymes.
- Methodology:
 - Preparation: Commercially available or laboratory-prepared intestinal subcellular S9 fractions (containing both microsomal and cytosolic enzymes) from relevant species (e.g., human, rat) are used.[8]
 - Reaction Mixture: A reaction mixture is prepared containing the S9 fraction, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and an NADPH-regenerating system (if cytochrome P450 metabolism is also being assessed, though not primary for TDF).
 - Incubation: The reaction is initiated by adding TDF to the pre-warmed (37°C) reaction mixture. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
 - Reaction Termination: The reaction in each aliquot is terminated by adding a cold quenching solution, typically acetonitrile containing an internal standard.
 - Inhibitor Studies: To identify the enzymes involved, parallel incubations are run in the presence of specific inhibitors, such as bis-p-nitrophenylphosphate (BNPP), a broad carboxylesterase inhibitor.[8][24]
 - Sample Processing & Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent drug (TDF) over time.
 - Data Analysis: The natural logarithm of the percentage of TDF remaining is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t1/2).

In Vivo Pharmacokinetic Study in Animal Models

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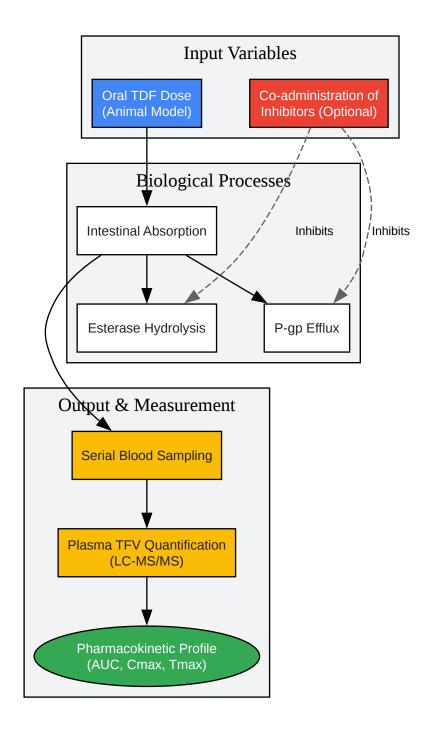




Animal models are essential for understanding the complete pharmacokinetic profile of a drug in a living system.

- Objective: To determine key pharmacokinetic parameters (AUC, Cmax, Tmax, F) of tenofovir after oral administration of TDF in an appropriate animal model (e.g., rats, dogs).
- Methodology:
 - Animal Model: Wistar or Sprague-Dawley rats are commonly used.[8][25] Animals are
 often cannulated (e.g., jugular vein) to allow for serial blood sampling without causing
 undue stress.
 - Dosing: A defined dose of TDF, formulated in a suitable vehicle, is administered to fasted animals via oral gavage. For food effect studies, a separate cohort is fed a standard or high-fat meal before dosing.
 - Blood Sampling: Blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
 - Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
 - Bioanalysis: Plasma concentrations of tenofovir (and sometimes TDF, though it is often too transient) are determined using a validated LC-MS/MS method.[26]
 - Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate parameters such as Cmax, Tmax, AUC, and t1/2. Oral bioavailability (F) can be determined by comparing the AUC from the oral dose to that from an intravenous dose of tenofovir.





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Caption: Logical relationship in an in vivo pharmacokinetic study of TDF.

Conclusion

Tenofovir disoproxil fumarate is a successful example of the prodrug strategy, effectively overcoming the poor oral bioavailability of the parent compound, tenofovir. Its absorption is



primarily limited by two key biological barriers: rapid pre-systemic hydrolysis by intestinal esterases and active efflux back into the gut lumen by the P-gp transporter.[8][19][20] Factors such as the presence of food can significantly enhance bioavailability, a critical consideration for clinical dosing recommendations. The development of a subsequent prodrug, tenofovir alafenamide (TAF), represents a further refinement of this strategy, designed to be more stable in plasma and achieve higher intracellular concentrations of the active metabolite with a lower systemic exposure to tenofovir, thereby improving the safety profile. A thorough understanding of the absorption and bioavailability mechanisms of TDF, as detailed in this guide, remains crucial for the development of new formulations, the management of drug-drug interactions, and the optimization of antiretroviral therapy.

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